Superior Cross-Coupling with Aryl Triflates vs. Phenyltrimethoxysilane
Phenyltrifluorosilane enables productive cross-coupling with aryl triflates, an electrophile class that phenyltrimethoxysilane cannot efficiently couple with. Under standard Pd-catalyzed, fluoride-promoted conditions, the reaction of phenyltrimethoxysilane with an aryl triflate results predominantly in hydrolysis of the electrophile, yielding little to no cross-coupled product [1]. In contrast, the use of phenyltrifluorosilane under similar conditions is a key feature in Hiyama-type couplings that achieve good to excellent yields with aryl triflates [2], establishing a clear functional advantage for accessing biaryls from triflate precursors.
| Evidence Dimension | Reaction Outcome with Aryl Triflate Electrophile |
|---|---|
| Target Compound Data | Productive cross-coupling, yields up to 97% in analogous Hiyama-type couplings [2] |
| Comparator Or Baseline | Phenyltrimethoxysilane (CAS 2996-92-1): Major product is hydrolysis of the aryl triflate [1] |
| Quantified Difference | Functional divergence: Target enables C-C bond formation where comparator leads to electrophile decomposition |
| Conditions | Pd(0) catalyst, fluoride activator (e.g., TBAF), standard cross-coupling conditions [1] [2] |
Why This Matters
This differentiation dictates the choice of silane when the synthetic route relies on a commercially available or easily synthesized aryl triflate rather than an aryl halide.
- [1] Riggleman, S.; DeShong, P. Application of Silicon-Based Cross-Coupling Technology to Triflates. J. Org. Chem. 2003, 68, 8106-8109. View Source
- [2] Molander, G. A.; Iannazzo, L. Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides. J. Org. Chem. 2011, 76, 9102-9108. View Source
